

# The Anti-Fibrotic Potential of GLPG1205: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GLPG1205 |           |
| Cat. No.:            | B3047791 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease, exemplifies the urgent need for novel anti-fibrotic agents. **GLPG1205**, a selective antagonist of the G-protein-coupled receptor 84 (GPR84), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the anti-fibrotic properties of **GLPG1205**, summarizing key pre-clinical and clinical data, detailing experimental methodologies, and elucidating its proposed mechanism of action through relevant signaling pathways.

## Introduction to GLPG1205 and its Target, GPR84

**GLPG1205** is an experimental small molecule that acts as a selective antagonist of GPR84, a receptor primarily expressed on immune cells such as neutrophils and macrophages.[1][2] GPR84 is activated by medium-chain fatty acids and is implicated in pro-inflammatory and profibrotic processes.[1][3] Its upregulation in inflammatory conditions suggests a pivotal role in the pathogenesis of fibrotic diseases.[1] By antagonizing GPR84, **GLPG1205** is hypothesized to mitigate the inflammatory cascade that drives fibrosis. Although development for IPF was discontinued due to efficacy findings in a Phase 2 trial, the investigation into its anti-fibrotic properties provides valuable insights for future drug development.[2]



# **Pre-Clinical Evidence of Anti-Fibrotic Activity**

The anti-fibrotic potential of **GLPG1205** was first demonstrated in established murine models of lung fibrosis. These studies provided the foundational evidence for its progression into clinical trials.

## **Bleomycin-Induced Pulmonary Fibrosis Model**

The bleomycin-induced lung fibrosis model is a widely used pre-clinical tool that recapitulates key features of human IPF, including inflammation, fibroblast proliferation, and excessive collagen deposition.

#### Experimental Protocol:

- Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycininduced fibrosis.[4]
- Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis.[4]
- GLPG1205 Administration: GLPG1205 is typically administered orally, once or twice daily, starting at a pre-determined time point after bleomycin challenge to assess its therapeutic effect.[5]
- Assessment of Fibrosis: Key endpoints include:
  - Histological analysis: Lung tissue is stained with Masson's trichrome to visualize collagen deposition and scored using the Ashcroft scoring system for fibrosis severity.
  - Hydroxyproline Assay: The total collagen content in the lungs is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[7]
  - Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) fluid is analyzed for the presence and composition of inflammatory cells.

**GLPG1205** has been shown to reduce lung fibrosis in this model, demonstrating its potential to attenuate the fibrotic process.[5][8]



### **Radiation-Induced Pulmonary Fibrosis Model**

Radiation-induced lung fibrosis is a common complication of radiotherapy for thoracic malignancies and shares pathological similarities with IPF.

#### Experimental Protocol:

- Animal Model: Mice, typically C57BL/6, are used.
- Induction of Fibrosis: A single dose of thoracic irradiation is delivered to the chest to induce lung injury.[9]
- **GLPG1205** Administration: Oral administration of **GLPG1205** is initiated at a specified time post-irradiation.[8]
- Assessment of Fibrosis: Similar to the bleomycin model, endpoints include histological analysis of lung tissue for fibrosis and quantification of collagen content.

Studies in this model have further supported the anti-fibrotic efficacy of GLPG1205.[8]

# **Clinical Investigation: The PINTA Trial**

The primary clinical investigation of **GLPG1205** in fibrosis was the Phase 2 PINTA trial (NCT03725852), a randomized, double-blind, placebo-controlled study in patients with IPF.[8] [10]

## Study Design and Methodology

- Patient Population: The trial enrolled patients diagnosed with IPF.[10]
- Treatment: Patients were randomized to receive either 100 mg of **GLPG1205** or a placebo once daily for 26 weeks. Patients could continue their standard of care treatment (nintedanib or pirfenidone).[8][10]
- Primary Endpoint: The primary endpoint was the change from baseline in Forced Vital Capacity (FVC), a key measure of lung function.[8][10]



 Secondary Endpoints: Secondary endpoints included safety, tolerability, and changes in lung volume measured by high-resolution computed tomography (HRCT).[8][10]

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety findings from the PINTA trial.

Table 1: Change from Baseline in Forced Vital Capacity (FVC) at Week 26[8]

| Treatment Group | Mean Change from<br>Baseline in FVC (mL) | 95% Confidence Interval |
|-----------------|------------------------------------------|-------------------------|
| GLPG1205        | -33.68                                   | -112.0 to 44.68         |
| Placebo         | -76.00                                   | -170.7 to 18.71         |

Table 2: Change from Baseline in Lung Volume by HRCT at Week 26[8]

| Lung Region | Treatment Group | Mean Change from<br>Baseline in Volume (mL) |
|-------------|-----------------|---------------------------------------------|
| Whole Lung  | GLPG1205        | -58.30                                      |
| Placebo     | -262.72         |                                             |
| Lower Lobes | GLPG1205        | -33.68                                      |
| Placebo     | -135.48         |                                             |

While the primary endpoint of FVC change did not reach statistical significance, the data suggested a trend towards a smaller decline in lung function and lung volume in the **GLPG1205** group compared to placebo.[8] However, the development for IPF was ultimately discontinued.[2]

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs)[8]



| Adverse Event Category        | GLPG1205          | Placebo          |
|-------------------------------|-------------------|------------------|
| Any TEAE                      | Higher Proportion | Lower Proportion |
| Serious TEAEs                 | Higher Proportion | Lower Proportion |
| Severe TEAEs                  | Higher Proportion | Lower Proportion |
| Discontinuations due to TEAEs | Higher Proportion | Lower Proportion |

The safety profile of **GLPG1205** showed a higher incidence of adverse events compared to placebo, particularly when administered with nintedanib.[8]

# **Mechanism of Action and Signaling Pathways**

**GLPG1205** exerts its anti-fibrotic effects by antagonizing the GPR84 receptor. The proposed mechanism involves the interruption of pro-inflammatory and pro-fibrotic signaling cascades.

### **GPR84 Signaling in Fibrosis**

GPR84 is a Gi-coupled receptor.[11] Upon activation by its ligands (e.g., medium-chain fatty acids), it initiates a downstream signaling cascade that promotes inflammation. This includes the activation of pathways such as Akt, ERK, and NF-κB, leading to the transcription of proinflammatory cytokines and chemokines.[3][11] These inflammatory mediators contribute to the recruitment and activation of immune cells, which in turn can stimulate fibroblasts to differentiate into myofibroblasts, the primary producers of extracellular matrix in fibrotic tissue.





Click to download full resolution via product page

Figure 1: GPR84 Signaling Pathway in Fibrosis.

# **Proposed Anti-Fibrotic Mechanism of GLPG1205**

By blocking the GPR84 receptor, **GLPG1205** is thought to inhibit the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory and pro-fibrotic mediators. This, in turn, is expected to decrease the recruitment and activation of immune cells and subsequently suppress the activation of fibroblasts and the excessive deposition of extracellular matrix.





Click to download full resolution via product page

Figure 2: Proposed Anti-Fibrotic Mechanism of GLPG1205.

#### Conclusion

**GLPG1205**, a selective GPR84 antagonist, has demonstrated anti-fibrotic properties in preclinical models of lung fibrosis. The Phase 2 PINTA trial in IPF patients, while not meeting its primary endpoint, provided data suggesting a potential impact on lung function decline. The



mechanism of action is centered on the inhibition of GPR84-mediated pro-inflammatory signaling, which is a key driver of the fibrotic process. Although the clinical development of **GLPG1205** for IPF has been halted, the research conducted provides a valuable foundation for understanding the role of GPR84 in fibrosis and for the development of future anti-fibrotic therapies targeting this pathway. Further investigation into the nuances of GPR84 signaling and the development of next-generation antagonists may hold promise for the treatment of fibrotic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GLPG1205 Wikipedia [en.wikipedia.org]
- 2. Effect of 3-hydroxyproline residues on collagen stability PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory role of Gpr84 in the switch of alveolar macrophages from CD11blo to CD11bhi status during lung injury process PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLPG1205 for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiation-Induced Lung Fibrosis: Preclinical Animal Models and Therapeutic Strategies -PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. atsjournals.org [atsjournals.org]
- To cite this document: BenchChem. [The Anti-Fibrotic Potential of GLPG1205: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3047791#investigating-the-anti-fibrotic-properties-of-glpg1205]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com